molecular formula C9H20N2 B1489128 1-(2-Ethylbutyl)azetidin-3-amine CAS No. 1479906-95-0

1-(2-Ethylbutyl)azetidin-3-amine

Cat. No. B1489128
CAS RN: 1479906-95-0
M. Wt: 156.27 g/mol
InChI Key: OOQDRGGEFSTMPS-UHFFFAOYSA-N
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Description

“1-(2-Ethylbutyl)azetidin-3-amine” is a chemical compound . It is also known by its CAS number 1479906-95-0 .


Synthesis Analysis

The synthesis of azetidines, including “this compound”, has been a subject of research. A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-step synthesis of azetidine-3-amines, starting from a bench-stable, commercial material has also been reported .


Molecular Structure Analysis

The molecule contains a total of 37 bond(s). There are 13 non-H bond(s), 6 rotatable bond(s), 1 four-membered ring(s), 1 secondary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 Azetidine(s) .


Chemical Reactions Analysis

Azetidines, including “this compound”, have been used in various chemical reactions. For instance, they have been used in Suzuki-Miyaura-type cross-couplings between alkyl iodides and aryl organoborons . They have also been used in Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine .


Physical And Chemical Properties Analysis

Amines, including “this compound”, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .

Scientific Research Applications

Azetidine Derivatives in Chemistry and Biology

1-(2-Ethylbutyl)azetidin-3-amine belongs to a class of compounds known as azetidine derivatives. These derivatives have shown promising applications in various fields of chemistry and biology. A study highlights the versatility of azetidine derivatives, particularly noting their reactivity with electrophiles and nucleophiles, leading to the synthesis of valuable compounds like amides, alkenes, and amines. This reactivity also enables the production of cyclic products such as piperidines, pyrrolidines, and pyrroles. Furthermore, azetidines are utilized in the synthesis of azetidin-3-ones, crucial intermediates in producing various heterocyclic compounds with potential medicinal applications, such as enzyme inhibitors and anticancer agents (Singh, D’hooghe, & Kimpe, 2008).

Synthesis of Amino Acid Derivatives

Chiral donor-acceptor azetines, closely related to azetidine derivatives, have been synthesized and used for creating amino acid derivatives, including those found in peptides and natural products. This process is significant for its high degree of electronic and steric selectivity and retention of enantiopurity, making it a valuable method in medicinal chemistry and the synthesis of biologically relevant compounds (Marichev et al., 2019).

Azetidine-2-One Derivatives and Biological Activities

Azetidine-2-one derivatives, a subgroup of azetidine compounds, have demonstrated diverse biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. A study focused on the synthesis of a novel Azetidine-2-one derivative and its mild antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli (Ramachandran et al., 2022).

Application in Medicinal Chemistry

The azetidine group is increasingly recognized in medicinal chemistry for its potential in drug development. A study elaborates on the synthesis of azetidine-3-amines, highlighting their applicability in the functionalization of pharmacologically active compounds. This synthesis is particularly noteworthy for its tolerance of common functionalities and adaptability for use in various stages of drug development (Wang & Duncton, 2020).

Future Directions

Recent advances in the synthesis and reactivity of azetidines suggest promising future directions . Azetidines have been used in drug discovery, polymerization, and as chiral templates . The development of new synthetic methodologies could further expand the utility of azetidines in various fields .

properties

IUPAC Name

1-(2-ethylbutyl)azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-8(4-2)5-11-6-9(10)7-11/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQDRGGEFSTMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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